molecular formula C11H21NO3 B2755725 Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate CAS No. 208578-61-4

Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate

Cat. No.: B2755725
CAS No.: 208578-61-4
M. Wt: 215.293
InChI Key: RMDGQPFDHSRKFU-UHFFFAOYSA-N
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Description

Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate (CAS 208578-61-4) is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It features a carbamate group protected by a tert-butyl moiety (Boc group), which is a fundamental and widely used protecting group in organic synthesis, particularly in peptide chemistry to shield the amine functionality from unwanted reactions during complex molecular assembly. The presence of a ketone group in its structure provides a versatile handle for further chemical modifications, making it a valuable synthetic intermediate for constructing more complex molecules. Carbamate groups are recognized in medicinal chemistry for their excellent chemical and proteolytic stability, as well as their ability to penetrate cell membranes, often serving as stable mimics of peptide bonds . Compounds containing the carbamate motif are found in various therapeutic areas, including chemotherapeutic agents, antiviral protease inhibitors, and anticonvulsants . As such, this compound may be of significant interest for use in pharmaceutical research and development, serving as a key building block in the synthesis of potential active pharmaceutical ingredients (APIs) or in the development of enzyme inhibitors. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-methyl-4-oxopentan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-7(2)9(8(3)13)12-10(14)15-11(4,5)6/h7,9H,1-6H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDGQPFDHSRKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bocylation Using Di-tert-Butyl Dicarbonate

A widely adopted method involves reacting 2-methyl-4-oxopentan-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. In a representative procedure from analogous syntheses, the amine (1.0 equiv) is dissolved in tetrahydrofuran (THF) or dichloromethane (DCM), followed by the addition of Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. The reaction proceeds at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC). Work-up includes quenching with water, extraction with ethyl acetate, drying over sodium sulfate, and purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected product in 85–90% yield.

Key Data:

  • Solvent: THF/DCM
  • Catalyst: DMAP
  • Yield: 85–90%
  • Purification: Flash chromatography (hexane:EtOAc 3:1)

Schotten-Baumann Conditions

Alternative Boc protection employs Schotten-Baumann conditions, where the amine reacts with tert-butyl chloroformate in a biphasic system. For instance, 2-methyl-4-oxopentan-3-amine is stirred with tert-butyl chloroformate (1.1 equiv) in a mixture of water and dichloromethane, with sodium hydroxide (2.0 equiv) maintaining a basic pH. After vigorous stirring, the organic layer is separated, dried, and concentrated. This method offers moderate yields (70–75%) but avoids column chromatography, making it scalable for industrial applications.

Key Data:

  • Solvent: H₂O/DCM
  • Base: NaOH
  • Yield: 70–75%
  • Purification: Liquid-liquid extraction

Stepwise Synthesis from Ketone Precursors

The 4-oxopentan-3-yl backbone is often constructed from ketone intermediates. One approach involves the Mannich reaction to introduce the amine group, followed by Boc protection.

Mannich Reaction with Formaldehyde and Ammonia

A three-component Mannich reaction between 3-pentanone, formaldehyde, and ammonium chloride in ethanol at reflux (78°C) generates 2-methyl-4-oxopentan-3-amine. After 6 hours, the crude amine is extracted, dried, and directly subjected to Boc protection as described in Section 1.1. This two-step process achieves an overall yield of 65–70%.

Key Data:

  • Reagents: 3-Pentanone, CH₂O, NH₄Cl
  • Temperature: 78°C (reflux)
  • Overall Yield: 65–70%

Reductive Amination of 4-Oxopentanal

4-Oxopentanal undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. The resulting 2-methyl-4-oxopentan-3-amine is isolated via acid-base extraction (HCl/NaOH) and protected with Boc₂O. This method provides higher regioselectivity, yielding 75–80% of the target compound after purification.

Key Data:

  • Reducing Agent: NaBH₃CN
  • Solvent: MeOH
  • Yield: 75–80%

Work-Up and Purification Techniques

Flash Chromatography

Silica gel chromatography remains the gold standard for purification. A typical gradient elution starts with nonpolar solvents (hexane) and gradually introduces ethyl acetate (10→40%) to elute the product. The retention factor (Rf) for tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate in hexane/EtOAc (3:1) is approximately 0.4.

Recrystallization

Alternative purification via recrystallization uses hexane/ethyl acetate mixtures. The compound’s solubility in cold hexane is low, enabling high-purity recovery (≥98%) after two recrystallizations.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) exhibits characteristic signals:

  • δ 1.31 (s, 9H, Boc tert-butyl)
  • δ 2.55 (s, 3H, methyl ketone)
  • δ 3.80 (s, 3H, methoxy group in related compounds).

¹³C NMR confirms the carbamate carbonyl at δ 152.4 ppm and the ketone at δ 208.7 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) for C₁₁H₂₁NO₃ [M+Na]⁺: calculated 238.1419, observed 238.1415.

Challenges and Optimization

Competing Side Reactions

The ketone group may undergo undesired enolization or nucleophilic attack during Boc protection. Mitigation strategies include using mild bases (e.g., DMAP instead of NaOH) and low temperatures (0–5°C).

Scalability Issues

Schotten-Baumann conditions, while scalable, require rigorous pH control to prevent carbamate hydrolysis. Automated pH stat systems improve reproducibility in large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form covalent bonds with target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The distinguishing feature of tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate is its ketone group at the 4-position of the pentan-3-yl backbone. This contrasts with structurally related carbamates:

  • Amino-alkyl carbamates (e.g., tert-butyl (S)-(1-aminopropan-2-yl)carbamate, CAS: Not provided) feature primary amines instead of ketones, making them more reactive in nucleophilic substitutions .
Compound Name Molecular Formula Key Functional Group Molecular Weight (g/mol) CAS Number
This compound C₁₁H₂₁NO₃ Ketone 215.29 208578-61-4
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate C₁₁H₂₁NO₃ Hydroxyl 215.29 207729-03-1
tert-Butyl (S)-(1-aminopropan-2-yl)carbamate C₈H₁₈N₂O₂ Primary amine 174.24 Not available

Reactivity and Stability

  • Ketone vs. Hydroxyl groups : The ketone in the target compound may undergo nucleophilic additions (e.g., Grignard reactions), whereas hydroxyl-containing analogs (e.g., CAS: 207729-03-1) are prone to oxidation or esterification .
  • Boc group stability : All compared compounds share acid-labile Boc protection, requiring careful handling under acidic conditions to avoid deprotection .

Research Findings and Industrial Relevance

  • Pharmaceutical intermediates: Cyclopentyl and amino-alkyl carbamates are prioritized in drug discovery due to their stereochemical diversity . The ketone group in the target compound may offer unique reactivity for constructing carbonyl-containing pharmacophores.

Biological Activity

Tert-butyl (2-methyl-4-oxopentan-3-yl)carbamate is a carbamate derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C10H19NO3\text{C}_{10}\text{H}_{19}\text{N}\text{O}_3

This compound features a tert-butyl group attached to a 2-methyl-4-oxopentan-3-yl moiety, which contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets, including enzymes and receptors. The carbamate moiety can enhance the compound's binding affinity, facilitating modulation of various biological pathways.

Key Mechanisms Include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain proteases or enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially influence receptor activity, impacting signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted the various biological activities associated with this compound:

Activity Description
Anticancer Activity Exhibits growth inhibitory effects on cancer cell lines, particularly breast cancer cells.
Anti-inflammatory Effects May reduce inflammation through modulation of cytokine production.
Neuroprotective Properties Potentially protects neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

  • Anticancer Studies :
    A study evaluating the anticancer properties of various carbamate derivatives demonstrated that this compound showed significant cytotoxic effects against MDA-MB-231 and MCF-7 breast cancer cell lines with IC50 values in the low micromolar range. This suggests a promising avenue for further development as an anticancer agent .
  • Mechanistic Insights :
    Research indicated that the compound could inhibit STAT3 phosphorylation in cancer cells, which is crucial for their survival and proliferation. This mechanism underscores its potential as a therapeutic agent targeting aggressive cancer types .
  • Structure-Activity Relationship (SAR) :
    Investigations into SAR revealed that modifications to the carbamate structure could enhance its biological activity. For instance, introducing different substituents on the oxopentan moiety led to variations in potency against target enzymes .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest that it may exhibit favorable absorption characteristics when administered orally. Its stability under physiological conditions indicates potential for systemic delivery without rapid metabolism .

Q & A

Q. How do environmental factors (pH, temperature) influence compound stability?

  • Experimental Design :
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks).
  • Monitor degradation via HPLC: ≤5% decomposition at pH 7.4 (phosphate buffer) .

Key Research Challenges

  • Stereochemical Control : Racemization during synthesis requires chiral auxiliaries or asymmetric catalysis .
  • Thermal Sensitivity : Decomposition above 150°C necessitates low-temperature storage .

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